Guangsangon L

Description

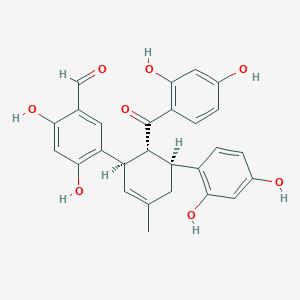

Guangsangon L is a Diels–Alder type adduct (DAA) isolated from the stem bark of Morus species, including Morus macroura and Morus wittiorum . Structurally, it belongs to the F-class DAAs, formed via a [4+2] cycloaddition between a chalcone and dehydroisoprene benzaldehyde (Figure 1) . Its molecular framework features a highly substituted methyl cyclohexene moiety, a hallmark of mulberry-derived DAAs. Initial pharmacological studies highlight its anti-inflammatory activity, with compound 5 (this compound) and Guangsangon B (4) showing significant inhibition in anti-inflammatory assays .

Properties

Molecular Formula |

C27H24O8 |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

5-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxybenzaldehyde |

InChI |

InChI=1S/C27H24O8/c1-13-6-20(17-4-2-15(29)9-23(17)32)26(27(35)18-5-3-16(30)10-24(18)33)21(7-13)19-8-14(12-28)22(31)11-25(19)34/h2-5,7-12,20-21,26,29-34H,6H2,1H3/t20-,21+,26-/m1/s1 |

InChI Key |

QCPFZAFDSWGNMR-YZIHRLCOSA-N |

Isomeric SMILES |

CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C(=C4)C=O)O)O |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C(=C4)C=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Structural Diversity: this compound (F-class) differs from Guangsangon E (E-class) and chalcomoracin (C-class) in dienophile composition, influencing target selectivity and bioactivity .

- Bioactivity Variance : While Guangsangon E and chalcomoracin exhibit potent cytotoxicity, this compound’s anti-inflammatory activity suggests a divergent mechanism, possibly linked to its benzaldehyde-derived scaffold .

- Enzyme Binding : Pharmacoinformatics studies reveal this compound’s strong binding affinity (-10.99 kcal/mol) to target proteins like CTSV, mediated by hydrogen bonds (Arg115) and hydrophobic interactions (Val370, Thr310) .

Research Findings and Mechanistic Insights

Anti-Inflammatory Activity

This compound and Guangsangon B demonstrated >50% inhibition in anti-inflammatory assays, though specific molecular targets (e.g., COX-2, NF-κB) remain uncharacterized . This contrasts with kuwanon G, a DAA known to suppress TNF-α and IL-6 via NF-κB pathways .

Cytotoxicity and Autophagy Induction

Guangsangon E outperforms this compound in cytotoxicity, inducing mitochondrial dysfunction and non-apoptotic cell death in triple-negative breast cancer (TNBC) via ROS accumulation and mitophagy . Chalcomoracin similarly triggers paraptosis and oxidative stress in cancer models .

Antioxidant Activity

Despite structural similarities, this compound lacks the antioxidant efficacy of mulberrofuran K or kuwanon P, which inhibit MDA production by >50% at 10⁻⁵ M . This may reflect differences in phenolic hydroxyl group availability, critical for radical scavenging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.